

Comparative Docking Analysis of 2-Amino-4-phenylthiazole Analogs as Potential Anticancer Agents

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Compound of Interest

Compound Name: (2-Amino-4-phenylthiazol-5-yl)
(phenyl)methanone

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This guide provides a comparative analysis of the molecular docking studies of a series of (2-Amino-4-phenylthiazol-5-yl)acetamide analogs. While the initial focus of this report was on **(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone** analogs as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a comprehensive search of available scientific literature did not yield a complete dataset of comparative docking scores for a series of these specific methanone compounds.

Therefore, this guide presents data from a closely related series of N-(2-(4-phenylthiazol-2-ylamino)acetamide derivatives, which have been evaluated as potential tubulin polymerase inhibitors. This allows for a robust, data-driven comparison and provides valuable insights into the structure-activity relationships of the broader 2-amino-4-phenylthiazole scaffold as a source of novel anticancer agents. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Docking Performance of Acetamide Analogs against Tubulin

The following table summarizes the molecular docking scores for a series of N-(2-(4-(4-substituted phenyl)thiazol-2-ylamino) acetamide derivatives against the tubulin polymerase

binding site (PDB ID: 3HKD). Lower docking scores indicate a higher predicted binding affinity.

Compound ID	R1 Substitution	R2 Substitution	Docking Score (kcal/mol)
5A	-H	-4-Br	-9.616
5B	-4-Br	-4-NO ₂	-8.532
5C	-OCH ₃	-4-Cl	-7.779
5D	-OCH ₃	-4-Br	-7.421
5E	-4-F	-4-NH ₂	-7.105
5F	-H	-2,4,6-(CH ₃) ₃	-6.983
5G	-2-Cl	-2-NH ₂	-6.842
5H	-2-Cl	-H	-6.751
5I	-H	-4-NH ₂	-6.634
5J	-4-F	-4-Cl	-6.501
Adriamycin (Standard)	-	-	-7.768

Experimental Protocols: Molecular Docking

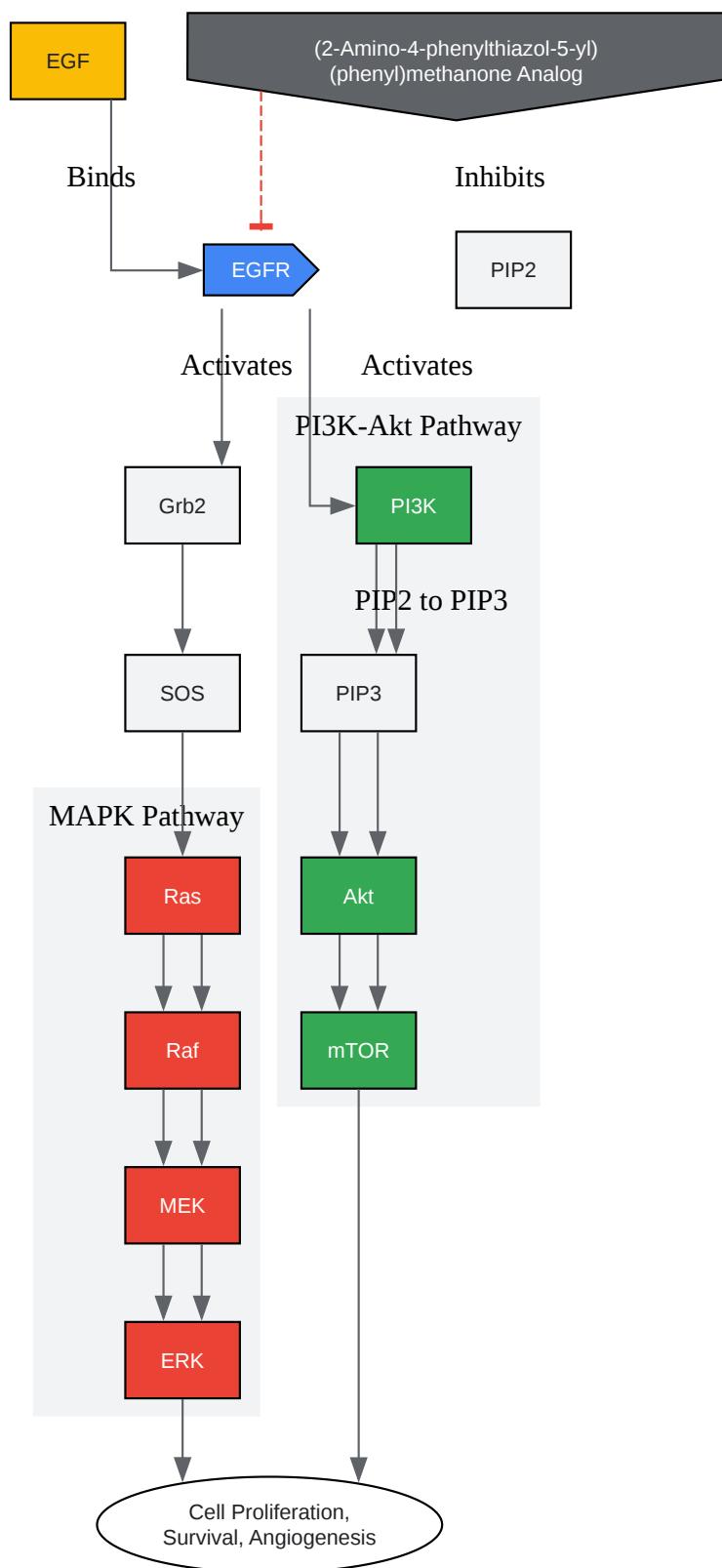
The molecular docking studies for the N-(2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamide derivatives were performed using AutoDock. The general workflow for such an in-silico experiment is as follows:

- Protein Preparation: The three-dimensional crystal structure of the target protein (in this case, tubulin polymerase, PDB ID: 3HKD) is obtained from the Protein Data Bank. Water molecules are removed, polar hydrogens are added, and partial charges are assigned to the protein atoms.
- Ligand Preparation: The 2D structures of the analog compounds are drawn and converted to 3D structures. The geometries of the ligands are then optimized to find the most stable conformation, and charges are assigned.

- Grid Generation: A grid box is defined around the active site of the protein target. This grid defines the three-dimensional space where the docking software will search for the best binding poses of the ligands.
- Docking Simulation: The prepared ligands are then docked into the defined grid box of the target protein using a docking algorithm, such as the Lamarckian genetic algorithm in AutoDock. This process explores various possible conformations and orientations of the ligand within the active site.
- Analysis of Results: The docking results are analyzed based on the predicted binding energies (docking scores) and the interactions between the ligand and the amino acid residues of the protein's active site. The pose with the lowest binding energy is typically considered the most favorable.

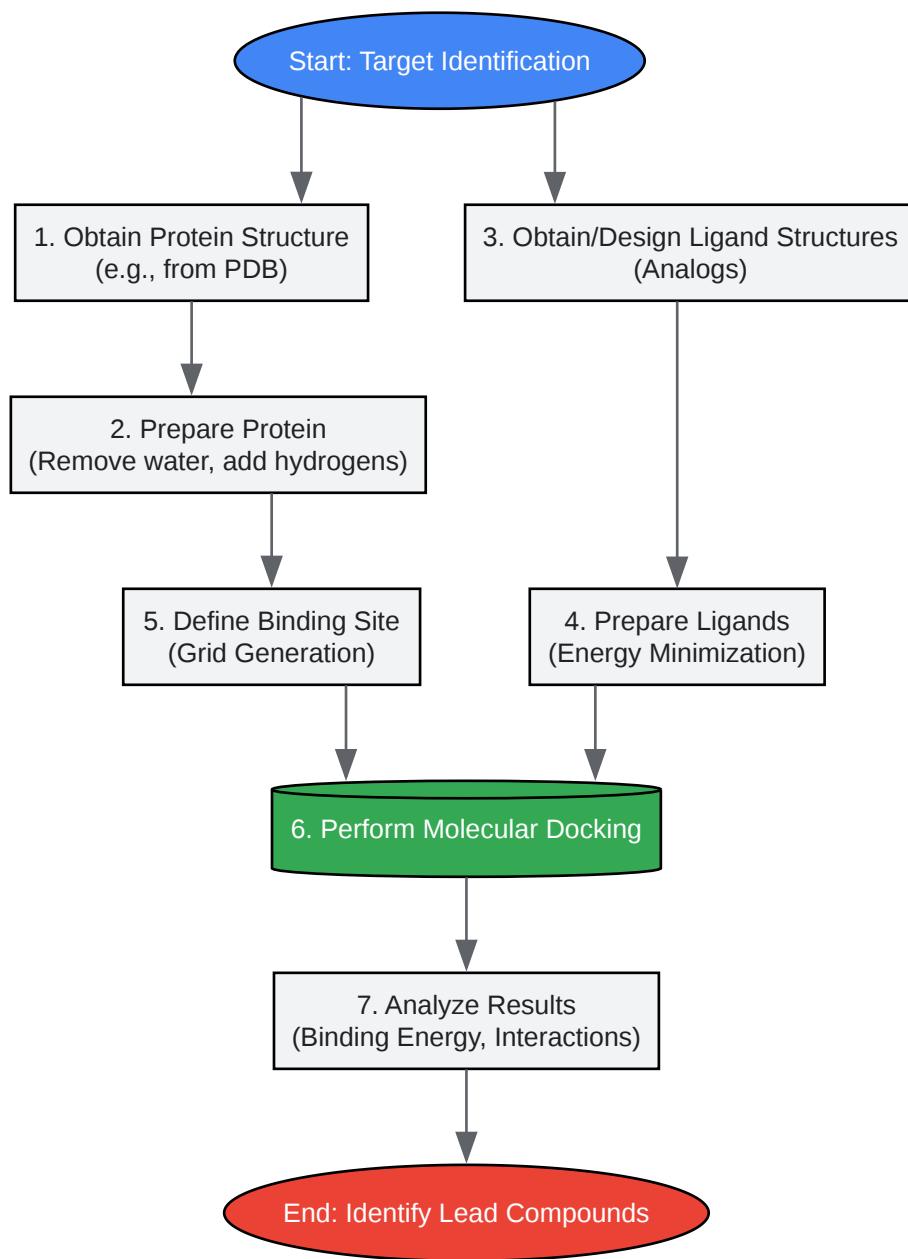
Visualizations: EGFR Signaling Pathway and Docking Workflow

To provide a broader context for the potential application of these compounds in cancer therapy, the following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

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Caption: EGFR signaling cascade and potential point of inhibition.

The following diagram illustrates the general workflow of a molecular docking experiment, a key in-silico method in drug discovery.



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Caption: A generalized workflow for in-silico molecular docking studies.

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